(S)-2,2-Dimethylcyclopropanecarboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (S)-2,2-dimethylcyclopropanecarboxylic acid can be achieved through multiple routes. One method involves esterification, cyclopropanation, and hydrolysis starting from 2-methylbutenoic acid, yielding a 44.1% outcome. A chiral resolution process is employed to obtain the desired enantiomer with a 16.7% yield, showcasing the compound's complex synthesis pathway (Chen Xin-zhi, 2005). Additionally, a chemoenzymatic synthesis route provides a green alternative, emphasizing the compound's versatile synthetic accessibility (F. Lugano et al., 1992).

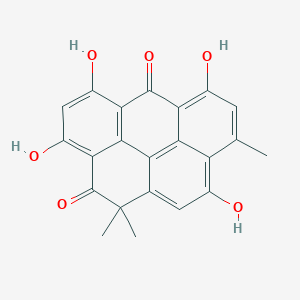

Molecular Structure Analysis

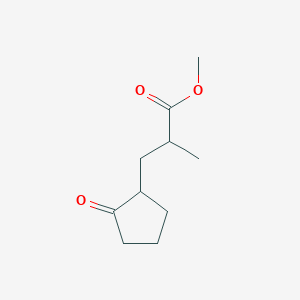

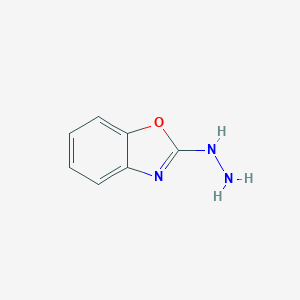

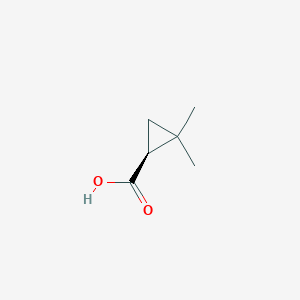

The molecular structure of (S)-2,2-dimethylcyclopropanecarboxylic acid is characterized by its cyclopropane core, which imparts significant strain and reactivity to the molecule. This structural aspect is crucial for its reactivity and the synthesis of derivatives. The stereogenic center at the cyclopropane ring plays a vital role in its chemical behavior and application in asymmetric synthesis.

Chemical Reactions and Properties

(S)-2,2-Dimethylcyclopropanecarboxylic acid participates in various chemical reactions, including cycloadditions and nucleophilic substitutions, due to its strained cyclopropane ring and carboxylic acid functionality. Its reactivity towards different reagents and conditions underscores its versatility in synthetic chemistry. For instance, its involvement in cycloaddition reactions with electron-deficient olefins highlights its synthetic utility (S. Yamago et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis of Cilastatin Precursor : This acid is a key intermediate in the synthesis of cilastatin, a renal dipeptidase inhibitor often used in combination with antibiotics (L. Jun, 2004). (Qinwei Wang et al., 1998) also discuss the synthesis of this compound as a precursor for cilastatin.

Chiral Resolution and Synthesis Methods : Various methods for the synthesis and chiral resolution of this compound have been explored. For instance, (Li Gong, 2007) reviewed different synthesis routes and resolution methods. (Chen Xin-zhi, 2005) details another synthesis route and an improved chiral resolution procedure.

Lipase-Catalyzed Synthesis : The enzymatic synthesis of this acid using lipase is another notable application. (He Junyao, 2010) discusses the lipase-catalyzed asymmetric hydrolysis of a related ester to produce this compound with high enantioselectivity.

Biological Activity and Derivatives : This acid has been used as a leading compound due to its biological activity. (Wang Jing, 2008) synthesized derivatives with higher yields. (L. Tian et al., 2009) also synthesized new derivatives, noting their herbicidal and fungicidal activities.

Biotransformation : Biotransformations using Rhodococcus sp. were studied for the enantioselective synthesis of various cyclopropanecarboxylic acids and amides, including derivatives of this compound (Meining Wang & Guo-Qiang Feng, 2003).

Insecticidal Applications : Research by (E. Bosone et al., 1986) on compounds derived from this acid showed variation in insecticidal activity based on the structure of the side chain.

Enantioselective Production Using Nitrile Hydratase and Amidase : The compound's enantioselective production was investigated, highlighting the amidase activity in a two-step reaction involving nitrile hydratase (Soo-Jin Yeom et al., 2007).

Thermodynamic Properties : The heat capacities and thermodynamic properties of this compound and its derivatives have been studied, providing insight into their physical characteristics (B. Xue et al., 2008).

Eigenschaften

IUPAC Name |

(1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMOMYTTGHNGJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436524 | |

| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,2-Dimethylcyclopropanecarboxylic acid | |

CAS RN |

14590-53-5 | |

| Record name | (+)-2,2-Dimethylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14590-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (S)-2,2-Dimethylcyclopropanecarboxylic acid important in pharmaceutical synthesis?

A: (S)-2,2-Dimethylcyclopropanecarboxylic acid is a key intermediate in synthesizing Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor often co-administered with the carbapenem antibiotic Imipenem. This co-administration protects Imipenem from enzymatic degradation in the kidneys, increasing its efficacy.

Q2: What are the common methods to synthesize (S)-2,2-Dimethylcyclopropanecarboxylic acid?

A2: There are several approaches to synthesizing this compound:

- Wittig cyclization: This method utilizes 2,2-dimethyloxirane and triethyl phosphonoacetate to create the racemic mixture, followed by resolution using L-(-)-menthol to obtain the desired (S)-enantiomer.

- Enzymatic resolution: This approach employs lipases, particularly Novozyme 435, to selectively hydrolyze the (R)-enantiomer of ethyl-2,2-dimethylcyclopropanecarboxylate, leaving behind the desired (S)-2,2-Dimethylcyclopropanecarboxylic acid.

Q3: How does the reaction environment affect the enzymatic resolution of (S)-2,2-Dimethylcyclopropanecarboxylic acid?

A3: Research indicates that the enzymatic resolution process is influenced by various factors:

- Organic solvents: The addition of polar organic solvents, specifically N, N-dimethylformamide (DMF), to the reaction buffer can significantly improve the solubility of the substrate (ethyl-2,2-dimethylcyclopropanecarboxylate) and enhance the efficiency of the enzymatic resolution process.

- Ionic liquids: Studies show that incorporating certain ionic liquids, such as [BMIM]OTF, into the reaction system can improve both the activity and enantioselectivity of the lipase catalyst, leading to a more efficient resolution process.

- Immobilized enzymes: Modified versions of Novozyme 435, potentially immobilized on solid supports, have been investigated to improve the enantioselective hydrolysis process.

Q4: What are the advantages of using enzymatic resolution compared to other methods?

A4: Enzymatic resolution offers several benefits:

- High enantioselectivity: Lipases like Novozyme 435 exhibit high selectivity towards the (R)-enantiomer, allowing for efficient production of (S)-2,2-Dimethylcyclopropanecarboxylic acid with high enantiomeric excess (ee).

Q5: How is the optical purity of (S)-2,2-Dimethylcyclopropanecarboxylic acid determined?

A: Enantiomeric excess (ee) is a key metric for assessing the optical purity of chiral compounds. Techniques like chiral HPLC (High-Performance Liquid Chromatography) are commonly employed to separate and quantify the different enantiomers, allowing for precise ee determination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.